Triteluro de diarsénico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

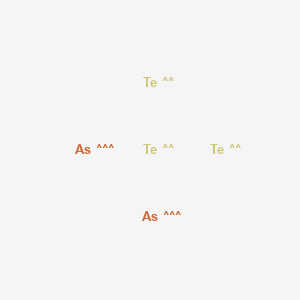

Diarsenic tritelluride, with the chemical formula As₂Te₃, is an inorganic compound that belongs to the group of sesquichalcogenides. It exists in two forms: the monoclinic α phase and the rhombohedral β phase, which can be interconverted under varying pressure conditions .

Aplicaciones Científicas De Investigación

Diarsenic tritelluride has several scientific research applications, including:

Nonlinear Optics: Due to its semiconducting properties, it is used in the study of nonlinear optical phenomena.

Thermoelectric Materials: Its ability to conduct electricity and heat makes it a candidate for thermoelectric applications.

Magnetic Studies: Research on diarsenic tritelluride includes studying its magnetic properties and potential use in magnetic devices.

Mecanismo De Acción

Target of Action

Diarsenic tritelluride is an inorganic compound that primarily targets the electronic structure of materials . It is a semiconductor, with most current carried by holes . This property makes it a key player in the field of electronics and optics .

Mode of Action

Diarsenic tritelluride interacts with its targets by influencing the electronic structure of the material . It exists in two forms, the monoclinic α phase which transforms under high pressure to a rhombohedral β phase . This transformation is a key aspect of its mode of action, as it allows the compound to adapt to different pressure environments and maintain its semiconducting properties .

Biochemical Pathways

These transformations involve a certain set of genes and proteins that carry out the mechanism of arsenic biotransformation .

Pharmacokinetics

It is known that arsenic compounds can be absorbed and distributed in various forms in the environment .

Result of Action

The result of diarsenic tritelluride’s action is primarily observed in its ability to conduct electrical current . At high temperatures when doped with impurities, these conductive abilities transform irreversibly from its traditional semiconductor ability to metal conduction only . This irreversible transformation is most likely caused by the doping materials added to diarsenic tritelluride forming impurity clusters which causes an increase in paramagnetic tendency of the complex .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diarsenic tritelluride can be synthesized through various methods, including direct combination of elemental arsenic and tellurium under controlled conditions. The reaction typically involves heating the elements in a sealed tube to prevent oxidation and ensure a pure product. The reaction can be represented as: [ 2As + 3Te \rightarrow As_2Te_3 ]

Industrial Production Methods: Industrial production of diarsenic tritelluride often involves chemical vapor transport techniques, where the elements are transported in a vapor phase and then condensed to form the compound. This method allows for the production of high-purity diarsenic tritelluride crystals .

Análisis De Reacciones Químicas

Types of Reactions: Diarsenic tritelluride undergoes various chemical reactions, including:

Oxidation: When exposed to oxygen, diarsenic tritelluride can oxidize to form arsenic oxides and tellurium oxides.

Reduction: It can be reduced back to its elemental form under specific conditions.

Substitution: Diarsenic tritelluride can participate in substitution reactions where tellurium atoms are replaced by other chalcogenides.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents at high temperatures.

Substitution: Other chalcogenides like sulfur or selenium in a suitable solvent.

Major Products Formed:

Oxidation: Arsenic trioxide (As₂O₃) and tellurium dioxide (TeO₂).

Reduction: Elemental arsenic and tellurium.

Substitution: Compounds like arsenic trisulfide (As₂S₃) or arsenic triselenide (As₂Se₃).

Comparación Con Compuestos Similares

- Arsenic trisulfide (As₂S₃)

- Arsenic triselenide (As₂Se₃)

- Antimony telluride (Sb₂Te₃)

- Bismuth telluride (Bi₂Te₃)

Comparison: Diarsenic tritelluride is unique due to its specific semiconducting properties and its ability to undergo phase transitions under pressure . Compared to arsenic trisulfide and arsenic triselenide, diarsenic tritelluride has different optical and electrical properties, making it suitable for specific applications in nonlinear optics and thermoelectric materials .

Propiedades

InChI |

InChI=1S/2As.3Te |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOQXSDVIQPGQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[As].[As].[Te].[Te].[Te] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2Te3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1588671.png)